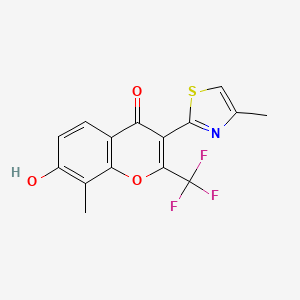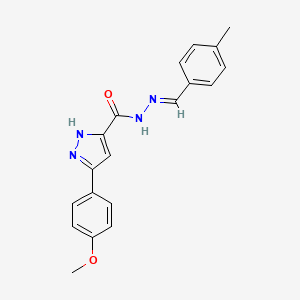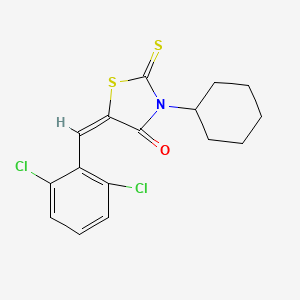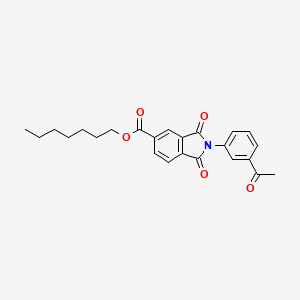![molecular formula C19H15N5O5 B11992934 methyl 4-[(E)-(2-{[3-(3-nitrophenyl)-1H-pyrazol-5-yl]carbonyl}hydrazinylidene)methyl]benzoate](/img/structure/B11992934.png)
methyl 4-[(E)-(2-{[3-(3-nitrophenyl)-1H-pyrazol-5-yl]carbonyl}hydrazinylidene)methyl]benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ME 4-(2-((3-(3-NITROPHENYL)-1H-PYRAZOL-5-YL)CARBONYL)CARBOHYDRAZONOYL)BENZOATE is a complex organic compound characterized by its unique structure, which includes a nitrophenyl group, a pyrazole ring, and a benzoate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ME 4-(2-((3-(3-NITROPHENYL)-1H-PYRAZOL-5-YL)CARBONYL)CARBOHYDRAZONOYL)BENZOATE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.
Introduction of the Nitro Group: The nitro group is introduced via nitration of the aromatic ring using a mixture of concentrated nitric and sulfuric acids.
Formation of the Benzoate Ester: The benzoate ester is formed by reacting the carboxylic acid with an alcohol in the presence of a dehydrating agent such as thionyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.
化学反应分析
Types of Reactions
ME 4-(2-((3-(3-NITROPHENYL)-1H-PYRAZOL-5-YL)CARBONYL)CARBOHYDRAZONOYL)BENZOATE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), sulfuric acid.
Major Products Formed
Amines: Reduction of the nitro group yields amines.
Halogenated Compounds: Substitution reactions yield halogenated derivatives.
科学研究应用
ME 4-(2-((3-(3-NITROPHENYL)-1H-PYRAZOL-5-YL)CARBONYL)CARBOHYDRAZONOYL)BENZOATE has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用机制
The mechanism of action of ME 4-(2-((3-(3-NITROPHENYL)-1H-PYRAZOL-5-YL)CARBONYL)CARBOHYDRAZONOYL)BENZOATE involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group and pyrazole ring play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The compound’s ability to undergo redox reactions also contributes to its mechanism of action, particularly in therapeutic applications.
相似化合物的比较
Similar Compounds
4-Nitrophenyl Benzoate: Shares the nitrophenyl and benzoate ester groups but lacks the pyrazole ring.
3-Nitrophenyl Pyrazole: Contains the nitrophenyl and pyrazole groups but lacks the benzoate ester.
Uniqueness
ME 4-(2-((3-(3-NITROPHENYL)-1H-PYRAZOL-5-YL)CARBONYL)CARBOHYDRAZONOYL)BENZOATE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the nitrophenyl and pyrazole groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.
属性
分子式 |
C19H15N5O5 |
|---|---|
分子量 |
393.4 g/mol |
IUPAC 名称 |
methyl 4-[(E)-[[3-(3-nitrophenyl)-1H-pyrazole-5-carbonyl]hydrazinylidene]methyl]benzoate |
InChI |
InChI=1S/C19H15N5O5/c1-29-19(26)13-7-5-12(6-8-13)11-20-23-18(25)17-10-16(21-22-17)14-3-2-4-15(9-14)24(27)28/h2-11H,1H3,(H,21,22)(H,23,25)/b20-11+ |
InChI 键 |
PCNJIEIXPBXUTG-RGVLZGJSSA-N |
手性 SMILES |
COC(=O)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC(=CC=C3)[N+](=O)[O-] |
规范 SMILES |
COC(=O)C1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC(=CC=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate](/img/structure/B11992865.png)


![Propyl 4-{[(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate](/img/structure/B11992873.png)
![Ethyl 4-{[(4-methoxyphenyl)carbamoyl]amino}benzoate](/img/structure/B11992876.png)
![8-[(3-bromobenzyl)sulfanyl]-7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11992878.png)
![{2-[(2-Chlorobenzoyl)amino]-1,3-thiazol-4-YL}acetic acid](/img/structure/B11992880.png)

![benzyl N-{6-oxo-6-[4-(quinolin-2-yl)piperazin-1-yl]hexyl}carbamate](/img/structure/B11992900.png)
![9-Chloro-5-ethyl-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11992918.png)
![2-amino-7,7-dimethyl-4-[5-(2-nitrophenyl)furan-2-yl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B11992925.png)
![N,N'-[(3,4-dimethoxyphenyl)methanediyl]bisprop-2-enamide](/img/structure/B11992946.png)
